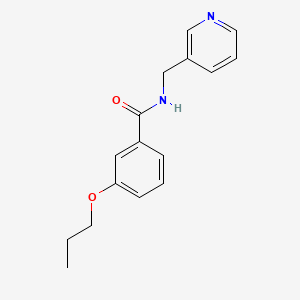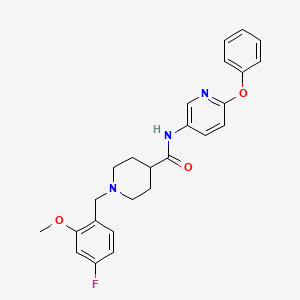
1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as FP-3, is a small molecule compound that has been studied for its potential therapeutic applications. This compound is a piperidinecarboxamide derivative that has been shown to have promising effects in scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, 1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide may disrupt these cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on CK2 activity, 1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to induce the accumulation of autophagosomes, which are involved in the degradation of cellular components. Additionally, 1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to induce oxidative stress and DNA damage in cancer cells, which could contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is its potential therapeutic applications in cancer treatment. Additionally, 1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have low toxicity in normal cells, which could make it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using 1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is its limited solubility in water, which could affect its effectiveness in certain experimental conditions.
Direcciones Futuras
For the study of 1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide include further elucidation of its mechanism of action and the development of more water-soluble derivatives for improved effectiveness.
Aplicaciones Científicas De Investigación
1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been in the field of cancer treatment. 1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines. Additionally, 1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to sensitize cancer cells to chemotherapy, which could potentially enhance the effectiveness of cancer treatment.
Propiedades
IUPAC Name |
1-[(4-fluoro-2-methoxyphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3/c1-31-23-15-20(26)8-7-19(23)17-29-13-11-18(12-14-29)25(30)28-21-9-10-24(27-16-21)32-22-5-3-2-4-6-22/h2-10,15-16,18H,11-14,17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWGOJZIKKYVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CN2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-2-methoxybenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885053.png)
![4-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4885056.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4885070.png)

![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methylpiperazine](/img/structure/B4885088.png)
![1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B4885091.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4885098.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4885108.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4885112.png)
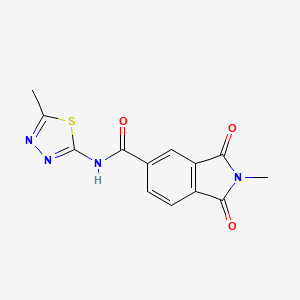
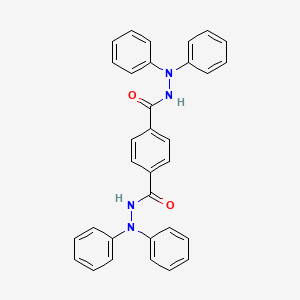
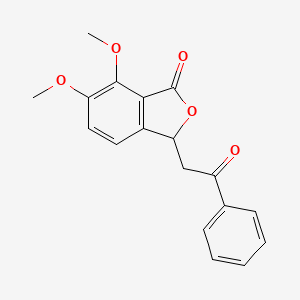
![[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B4885129.png)
